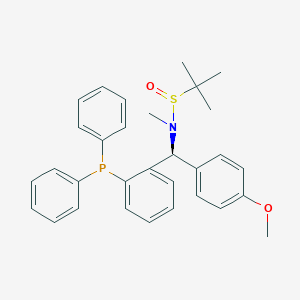
Sodium (4-vinylphenyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-vinylphenyl)methanesulfonate is a chemical compound with the molecular formula C9H11NaO3S and a molecular weight of 222.23 g/mol . . This compound is characterized by the presence of a vinyl group attached to a benzene ring, which is further connected to a methanesulfonate group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium (4-vinylphenyl)methanesulfonate can be synthesized through a multi-step process involving the reaction of sodium sulfite with 4-chloromethyl styrene in the presence of a base . The reaction typically takes place in an organic solvent such as acetone, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as distillation and filtration to remove impurities and obtain the final product in a crystalline form .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (4-vinylphenyl)methanesulfonate undergoes various chemical reactions, including:
Polymerization: The vinyl group allows the compound to participate in polymerization reactions, forming copolymers with other monomers.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as ammonium persulfate are commonly used to initiate the polymerization process.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Sodium (4-vinylphenyl)methanesulfonate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of sodium (4-vinylphenyl)methanesulfonate involves its ability to enhance the hydrophobicity of polymers due to the steric hindrance of the methylene group linked to the sulfonic group . This property increases the stability and temperature resistance of the copolymers formed. Additionally, the compound strengthens the chemical bonds within the polymer chain, making it more resistant to decomposition at elevated temperatures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium methanesulfonate: A simpler compound with similar sulfonate functionality but lacking the vinyl group.
Sodium 4-methoxybenzenesulfonate: Contains a methoxy group instead of a vinyl group, leading to different chemical properties.
Uniqueness
Sodium (4-vinylphenyl)methanesulfonate is unique due to the presence of both a vinyl group and a methanesulfonate group, which allows it to participate in polymerization reactions and form stable copolymers with enhanced properties . This combination of functional groups makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H9NaO3S |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
sodium;(4-ethenylphenyl)methanesulfonate |
InChI |
InChI=1S/C9H10O3S.Na/c1-2-8-3-5-9(6-4-8)7-13(10,11)12;/h2-6H,1,7H2,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
ISHQXKNXUUTBOY-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)


amine](/img/structure/B12088355.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)



amine](/img/structure/B12088388.png)
